molecular formula C13H11Cl B1322029 2-(Chloromethyl)-1,1'-biphenyl CAS No. 38580-83-5

2-(Chloromethyl)-1,1'-biphenyl

Cat. No. B1322029
CAS RN: 38580-83-5
M. Wt: 202.68 g/mol
InChI Key: QEFMDEFYYCMJPY-UHFFFAOYSA-N
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Description

The chloromethyl group is a functional group that has the chemical formula −CH2−Cl . Compounds with this group are a subclass of the organochlorines .


Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)-1,1’-biphenyl” are not available, chloromethyl groups are often introduced into organic compounds through reactions with chloromethyl methyl ether or other chloroalkyl ethers .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-1,1’-biphenyl” would likely involve a biphenyl core with a chloromethyl group attached. Chloroalkyl ethers are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-1,1’-biphenyl” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, such compounds may be used as standards or reagents in various analytical techniques like NMR, HPLC, LC-MS, UPLC to understand chemical behavior or purity .

Safety And Hazards

The safety and hazards of “2-(Chloromethyl)-1,1’-biphenyl” would depend on its exact molecular structure and properties. Chloromethyl compounds can be hazardous due to their reactivity and potential toxicity .

Future Directions

The future directions for research on “2-(Chloromethyl)-1,1’-biphenyl” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-(chloromethyl)-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFMDEFYYCMJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620986
Record name 2-(Chloromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,1'-biphenyl

CAS RN

38580-83-5
Record name 2-(Chloromethyl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38580-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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